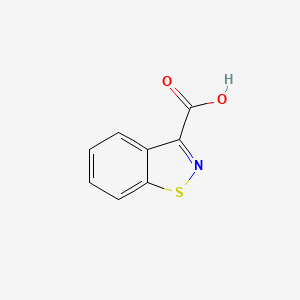

1,2-Benzisothiazole-3-carboxylic acid

描述

Contextualizing 1,2-Benzisothiazole-3-carboxylic Acid within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen- and sulfur-containing heterocyclic compounds are particularly prevalent in natural products and pharmaceuticals. researchgate.net

This compound is structurally defined by a benzisothiazole core. This core consists of a five-membered isothiazole (B42339) ring fused to a benzene (B151609) ring. lookchem.com The presence of the carboxylic acid functional group (-COOH) at the 3-position of the isothiazole ring is crucial. This group imparts polarity to the molecule and provides a reactive site for various chemical transformations, such as amidation and esterification, allowing for the creation of a wide array of derivatives. nih.govbyjus.com Its role as a bifunctional molecule—containing both the heterocyclic system and the reactive carboxylic acid—positions it as a valuable intermediate in synthetic chemistry. lookchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 40991-34-2 synblock.com |

| Molecular Formula | C₈H₅NO₂S synblock.com |

| Molecular Weight | 179.20 g/mol synblock.com |

| Physical State | Solid cymitquimica.com |

| Synonyms | 3-Benzisothiazolecarboxylic acid, Benzo[d]isothiazole-3-carboxylic acid, 3-Carboxy-1,2-benzoisothiazole cymitquimica.comsynblock.com |

Overview of Research Trajectories for this compound

Research involving this compound is multifaceted, primarily leveraging its utility as a precursor for compounds with potential applications in pharmaceuticals and agrochemicals. lookchem.com

A significant area of investigation is in medicinal chemistry. The compound serves as a starting material for synthesizing derivatives with specific biological targets. For instance, it has been used to develop potential caspase inhibitors, which are of interest for treating diseases where caspases (a family of proteases) play a key role. lookchem.com Early research also explored the local anesthetic properties of amide and ester derivatives of this compound. nih.gov Furthermore, the broader class of 1,2-benzisothiazole (B1215175) derivatives, particularly 1,2-benzisothiazolin-3-ones, has been shown to possess potent antibacterial and antifungal activity, stimulating further interest in this chemical scaffold. nih.govchemicalbook.com

In the field of bioinorganic and coordination chemistry, this compound has been used in comparative studies of metal-binding isosteres. rsc.org Researchers synthesized the molecule to evaluate its metal-coordinating properties against other carboxy-substituted heteroarenes, such as indazole-3-carboxylic acid and benzothiazole-2-carboxylic acid. rsc.org Such studies are fundamental to understanding the structural requirements for designing effective metal-binding inhibitors for metalloenzymes. rsc.org

Beyond pharmaceuticals, the compound is noted for its use as a starting material in the agrochemical industry, contributing to the development of new crop protection agents. lookchem.com The synthesis of the benzisothiazole core itself is also an active research area, with studies focusing on developing efficient catalytic methods for the crucial intramolecular S-N bond formation. researchgate.net

Table 2: Summary of Research Applications for this compound

| Research Area | Focus of Study | Example Derivatives / Application |

| Medicinal Chemistry | Development of enzyme inhibitors. | Used as a scaffold for caspase inhibitors. lookchem.com |

| Investigation of anesthetic properties. | Amides and esters studied for local anesthetic activity. nih.gov | |

| Antimicrobial agent development. | The core structure is related to 1,2-benzisothiazolin-3-ones, known antimicrobials. nih.gov | |

| Bioinorganic Chemistry | Study of metal-ligand interactions. | Used as a carboxy-substituted heteroarene to study metal binding. rsc.org |

| Agrochemicals | Synthesis of new agrochemicals. | Utilized as a starting material. lookchem.com |

| Synthetic Chemistry | Development of synthetic methods. | Precursor for various derivatives via reactions of the carboxylic acid group. nih.govrsc.org |

Structure

3D Structure

属性

IUPAC Name |

1,2-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTORKRBAIRTBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193992 | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40991-34-2 | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40991-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040991342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzothiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Benzisothiazole 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies focus on the initial construction of the 1,2-benzisothiazole (B1215175) nucleus, which can then be further modified. These approaches often begin with readily available benzene-derived precursors.

Cyclization reactions are the cornerstone for forming the bicyclic 1,2-benzisothiazole structure. These methods involve the formation of a key nitrogen-sulfur (N-S) bond to close the isothiazole (B42339) ring.

A notable synthetic route involves the use of 2-(alkylthio)benzaldehyde oximes as precursors. google.com This method capitalizes on the reactivity of the oxime group to facilitate ring closure. The process begins with the reaction of a 2-(alkylthio)benzaldehyde with a hydroxylamine to form the corresponding 2-(alkylthio)benzaldehyde oxime. google.com Subsequent treatment of this intermediate with a halogenating agent induces cyclization to yield the 1,2-benzisothiazol-3-one core structure. google.com

A related approach starts with a 2-halobenzonitrile, which is first reacted with a thiol compound to produce a 2-(alkylthio)benzonitrile intermediate. This intermediate is then reacted with a halogenating agent in the presence of water to form the 1,2-benzisothiazolin-3-one. google.com

| Starting Material | Intermediate | Reagent | Product Core |

| 2-(Alkylthio)benzaldehyde | 2-(Alkylthio)benzaldehyde oxime | Halogenating Agent | 1,2-Benzisothiazol-3-one |

| 2-Halobenzonitrile | 2-(Alkylthio)benzonitrile | Halogenating Agent / Water | 1,2-Benzisothiazol-3-one |

Thiosalicylic acid and its derivatives are versatile starting materials for synthesizing the 1,2-benzisothiazole core. One established method involves a four-step process starting from thiosalicylic acid to obtain a 1,2-benzisothiazol-3-one. google.com Another approach utilizes 2,2'-dithio-bis-benzoyl chloride, a derivative of thiosalicylic acid. This compound is treated with chlorine and then with concentrated ammonium hydroxide, followed by acidification to yield 1,2-benzisothiazol-3(2H)-one. prepchem.com

More contemporary methods focus on the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which are also derived from thiosalicylic acid. nih.gov These reactions create the crucial N-S bond and have been achieved using various catalytic systems:

Copper(I) Catalysis : A Cu(I)-catalyzed method facilitates the intramolecular N-S bond formation under an oxygen atmosphere, producing excellent yields of benzo[d]isothiazol-3(2H)-ones. nih.gov

Cobalt Phthalocyanine Catalysis : A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been used to synthesize these compounds from 2-mercaptobenzamides in an aqueous medium with oxygen as the oxidant. This method allows for the recycling of the mother liquor. nih.gov

Metal-Free Catalysis : A KBr-catalyzed intramolecular oxidative cyclization provides an alternative, metal-free approach, again using oxygen as the oxidant. nih.gov

Electrochemical Synthesis : An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green and sustainable method for N-S bond formation, using electricity as the redox agent in an undivided cell. nih.gov

| Precursor | Method | Catalyst/Reagent | Key Feature |

| Thiosalicylic acid | Multi-step synthesis | Various | Traditional route |

| 2,2'-dithio-bis-benzoyl chloride | Chlorination, Ammonolysis | Cl2, NH4OH | Utilizes a dimeric precursor |

| 2-Mercaptobenzamides | Intramolecular Oxidative Cyclization | Cu(I) / O2 | Homogeneous catalysis |

| 2-Mercaptobenzamides | Intramolecular Oxidative Cyclization | CoPcS / O2 | Heterogeneous, recyclable catalyst |

| 2-Mercaptobenzamides | Intramolecular Oxidative Cyclization | KBr / O2 | Metal-free approach |

| 2-Mercaptobenzamides | Electrochemical Cyclization | (n-Bu)4NBr | Green, sustainable method |

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. A one-pot process has been developed for the synthesis of 1,2-benzisothiazol-3-one starting from 2-(methylthio)benzaldehyde. google.com While specific details of the one-pot synthesis of the title carboxylic acid are not extensively documented, methodologies for related benzothiazoles suggest the feasibility of such an approach. For instance, benzothiazoles can be synthesized in a one-pot reaction from carboxylic acids and 2-aminothiophenol using thionyl chloride under acid- and catalyst-free conditions. researchgate.net Similarly, ionic liquids have been employed as media for the one-pot condensation of carboxylic acids with 2-aminothiophenol to yield benzothiazoles. researchgate.net These examples highlight the potential for developing similar streamlined processes for 1,2-benzisothiazole-3-carboxylic acid.

Once the 1,2-benzisothiazole ring system is formed, the introduction of the carboxylic acid group at the 3-position is a key transformation. Direct carboxylation of C-H bonds in heterocyclic compounds has emerged as a powerful strategy.

Recent advances have demonstrated the carboxylation of heterocycles with relatively acidic protons. N-heterocyclic carbene (NHC)-copper(I) complexes can deprotonate arenes, allowing the resulting arylcuprate to react with carbon dioxide to form the corresponding carboxylic acid. nih.gov This method has been applied to benzothiazoles, which have a similar core structure. nih.gov Another approach utilizes an N-heterocyclic carbene gold(I) hydroxide complex, which successfully carboxylates a range of heterocycles, including thiazoles and benzoxazoles, under a CO2 atmosphere. nih.gov

A novel strategy employs potassium salts of certain carboxylic acids, such as triphenylacetic acid, as dual-function reagents. soton.ac.uk Upon heating, the salt decarboxylates to generate CO2 and a highly basic anion in situ. This strong base can then deprotonate a substrate, like a benzothiazole, which subsequently captures the generated CO2 to yield the carboxylated product. soton.ac.uk This method avoids the need for pressurized CO2 gas or sensitive organometallic reagents. soton.ac.uk

| Method | Reagent/Catalyst | Principle | Substrate Scope |

| NHC-Copper(I) Catalyzed Carboxylation | [(IPr)CuCl] / CO2 | Deprotonation followed by reaction with CO2 | Benzoxazoles, Benzothiazoles |

| NHC-Gold(I) Catalyzed Carboxylation | [(IPr)AuOH] / CO2 | Deprotonation followed by reaction with CO2 | Oxazoles, Thiazoles, Benzoxazoles |

| Dual-Function Reagent Carboxylation | Potassium Triphenylacetate | In situ generation of base and CO2 | Thiazoles, Oxazoles, Benzothiophene |

Cyclization Approaches for the 1,2-Benzisothiazole Core

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives can be achieved by using appropriately substituted starting materials. For example, starting with substituted thiosalicylic acids or 2-mercaptobenzamides in the cyclization reactions described previously would lead to derivatives with substituents on the benzene (B151609) ring.

Furthermore, direct synthesis of 3-substituted benzisothiazoles is possible. One method involves the S-nitrosation of o-mercaptoacylphenones, followed by an intramolecular aza-Wittig reaction to construct the 3-substituted benzisothiazole ring. organic-chemistry.org Another approach uses a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to provide benzo[d]isothiazoles. organic-chemistry.org While these methods yield derivatives with substituents at the 3-position other than a carboxylic acid, they demonstrate the versatility of synthetic approaches for creating a library of substituted compounds that could potentially be converted to the desired carboxylic acid.

Preparation of Halogenated Analogues (e.g., 6-Chloro-, 7-Bromo-)

The introduction of halogen atoms onto the benzene ring of the 1,2-benzisothiazole framework is a key method for creating diverse analogues.

One established method for producing chloro-derivatives is through the direct chlorination of 1,2-benzisothiazole precursors. For instance, 3,4-dichloro-1,2-benzisothiazole can be synthesized by dissolving 4-chloro-1,2-benzisothiazole in glacial acetic acid and introducing chlorine gas into the solution. The reaction causes the crystalline product to precipitate, which can then be isolated. This direct halogenation approach allows for the synthesis of various chlorinated benzisothiazoles, including 3,4,5-trichloro-1,2-benzisothiazole from 4,5-dichloro-1,2-benzisothiazole. The synthesis of precursors for halogenated benzisothiazolones, such as 4-chloro-2-(methylthio)benzaldehyde, is also a documented route.

The synthesis of bromo-substituted isothiazole carboxylic acids has also been demonstrated. A specific example is the preparation of 3-bromo-4-phenylisothiazole-5-carboxylic acid. The synthesis begins with the corresponding carboxamide, 3-bromo-4-phenylisothiazole-5-carboxamide, which is treated with sodium nitrite in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C). This reaction effectively converts the carboxamide group into a carboxylic acid, yielding the final product in excellent yields. A similar strategy is effective for producing 3-bromoisothiazole-5-carboxylic acid from its carboxamide precursor.

Table 1: Synthesis of Halogenated 1,2-Benzisothiazole Analogues This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Chloro-1,2-benzisothiazole | Chlorine, Glacial Acetic Acid | 3,4-Dichloro-1,2-benzisothiazole | |

| 4,5-Dichloro-1,2-benzisothiazole | Chlorine, Glacial Acetic Acid | 3,4,5-Trichloro-1,2-benzisothiazole | |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | Sodium Nitrite, Trifluoroacetic Acid | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | |

| 3-Bromoisothiazole-5-carboxamide | Sodium Nitrite, Trifluoroacetic Acid | 3-Bromoisothiazole-5-carboxylic acid |

Introduction of Carboxylic Acid through Hydrolysis or Oxidation of Precursors

The carboxylic acid functional group at the 3-position of the 1,2-benzisothiazole ring is typically introduced by the transformation of a suitable precursor group. Hydrolysis and oxidation are common chemical strategies employed for this purpose.

A prominent method involves the conversion of a carboxamide group. As detailed in the synthesis of bromo-substituted analogues, isothiazole-5-carboxamides can be transformed into their corresponding carboxylic acids. The reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite in an acidic medium like trifluoroacetic acid leads to the formation of 3-bromo-4-phenylisothiazole-5-carboxylic acid. This method provides a high-yield pathway for introducing the carboxylic acid moiety late in the synthetic sequence.

Hydrolysis of nitrile precursors is another viable route for synthesizing carboxylic acids. In the context of benzisothiazole synthesis, pathways often proceed through nitrile intermediates. For example, a method for synthesizing 1,2-benzisothiazolin-3-one starts from o-chlorobenzonitrile, which is converted to o-mercaptobenzonitrile. Subsequent reaction with chlorine and water involves the hydrolysis of the nitrile group as part of the cyclization and ring-closure to form the heterocyclic ketone, a direct precursor to the carboxylic acid.

Oxidation of precursor molecules is a fundamental method for carboxylic acid synthesis. The oxidation of primary alcohols or aldehydes can yield the corresponding carboxylic acid. For instance, 2-(methylthio)benzamide can be oxidized to 2-(methylsulfinyl)benzamide, which then undergoes cyclization to yield a 1,2-benzisothiazol-3-one. While this example leads to the ketone, further oxidation of a suitable side chain at the 3-position would be a logical step to afford the carboxylic acid.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes for 1,2-benzisothiazole derivatives. Green chemistry focuses on using less hazardous reagents, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

For the synthesis of benzisothiazole-related compounds, green approaches often involve the use of water as a solvent and the application of efficient catalytic systems. An efficient and versatile cobalt-catalyzed intramolecular S-N bond formation has been developed to synthesize 1,2-benzisothiazol-3(2H)-one, a key precursor, in water. This method demonstrates great tolerance for a broad range of substituents and allows the mother liquor to be recycled multiple times with only a minor loss in efficiency. Similarly, copper-catalyzed syntheses of benzisothiazol-3(2H)-ones in water have been reported, proceeding via a tandem reaction that forms both the S-C and S-N bonds.

Chemical Reactivity and Derivatization of 1,2 Benzisothiazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in 1,2-benzisothiazole-3-carboxylic acid is a versatile site for chemical modifications, including amidation, esterification, acid chloride formation, and decarboxylation.

Amidation Reactions for Carboxamide Formation

The conversion of this compound to its corresponding carboxamides is a key transformation. Direct amidation by reacting the carboxylic acid with an amine is often challenging because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, activating agents are frequently employed.

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to furnish the desired amide. libretexts.org

Another effective approach is the use of titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. nih.gov This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction is typically performed in pyridine at elevated temperatures. nih.gov

Enzyme-catalyzed amidation has also emerged as a viable method. Carboxylic acid reductases (CARs) have been shown to catalyze the formation of amides from carboxylic acids and amines, driven by ATP. polimi.it This biocatalytic approach offers a green alternative to traditional chemical methods. polimi.it

| Amidation Method | Reagents/Catalyst | Key Features |

| Carbodiimide Coupling | DCC, EDC | Forms a reactive O-acylisourea intermediate. |

| Titanium Tetrachloride | TiCl4, Pyridine | Mediates direct condensation. nih.gov |

| Enzymatic | Carboxylic Acid Reductase (CAR), ATP | Biocatalytic, environmentally friendly approach. polimi.it |

Esterification and Hydrolysis Processes

Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.com This reaction is reversible, and to favor ester formation, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esters can be synthesized via SN2 reaction of the corresponding carboxylate salt with an alkyl halide. libretexts.org

The reverse reaction, hydrolysis of the ester back to the carboxylic acid, can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. libretexts.org

Formation of Acid Chlorides and their Subsequent Reactions

The carboxylic acid can be converted to the more reactive 1,2-benzisothiazole-3-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgresearchgate.net This transformation is significant because the resulting acid chloride is a versatile intermediate for the synthesis of other derivatives.

The acid chloride readily reacts with a variety of nucleophiles. For instance, reaction with amines yields amides, and reaction with alcohols produces esters. These reactions are generally faster and more efficient than the direct reactions with the carboxylic acid. The high reactivity of the acid chloride stems from the good leaving group ability of the chloride ion.

For example, O-methyl 1,2-benzisothiazole-3-hydroxamic acid and 1,2-benzisothiazole-3-hydroxamic acid have been synthesized from the carboxylic acid via acid chloride coupling conditions. rsc.org

Decarboxylation Pathways

The removal of the carboxyl group, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. However, various methods have been developed to facilitate this process. Transition-metal catalysts based on copper, silver, gold, palladium, or rhodium have been employed for the decarboxylation of aromatic carboxylic acids. nih.gov

More recently, photocatalytic methods have been developed for the direct decarboxylation of carboxylic acids under mild conditions. nih.gov This approach utilizes an acridine photocatalyst and visible light to generate carbon-centered radicals. nih.gov

Reactions Involving the Benzisothiazole Ring System

The benzisothiazole ring itself can undergo chemical modifications, particularly on the fused benzene (B151609) ring.

Substitution Reactions on the Benzene Ring

The benzene portion of the 1,2-benzisothiazole (B1215175) ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The isothiazole (B42339) ring, being a heterocyclic system, and the carboxylic acid group both influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which generates HSO₃⁺ as the electrophile. masterorganicchemistry.com

The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density from the ring, typically direct incoming electrophiles to the meta position. libretexts.orglibretexts.org The halogen substituents are an exception, being deactivating yet ortho-, para-directing. libretexts.org

Modification of the Thiazole Ring

The thiazole ring within the 1,2-benzisothiazole scaffold is susceptible to several modifications, including nucleophilic substitution and N-alkylation, particularly when the 3-position is appropriately functionalized.

Nucleophilic Substitution Reactions:

While direct nucleophilic substitution on the thiazole ring of this compound is not extensively documented, studies on the related compound, 3-chloro-1,2-benzisothiazole, provide significant insight into the reactivity of this position. The chlorine atom at the 3-position acts as a good leaving group, facilitating reactions with a range of nucleophiles. However, these reactions can sometimes lead to ring-fission products depending on the nucleophile and reaction conditions. For instance, reaction with sodium cyanide in aqueous acetone can yield a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulfide, and 2-acetyl-3-aminobenzo[b]thiophen rsc.org. In contrast, reaction with sodium ethoxide proceeds via a clean substitution to afford 3-ethoxy-1,2-benzisothiazole without ring opening rsc.org.

With carbanions, the reaction of 3-chloro-1,2-benzisothiazole can also lead to rearrangement products. For example, pentane-2,4-dione in the presence of sodium ethoxide yields 2-acetyl-3-aminobenzo[b]thiophen semanticscholar.org. However, under slightly modified conditions, diethyl malonate can give the expected substitution product, diethyl (1,2-benzisothiazol-3-yl)malonate semanticscholar.org. The reaction with piperazine also proceeds via nucleophilic substitution to yield 3-(1-piperazinyl)-1,2-benzisothiazole chemicalbook.com. These examples suggest that the carboxylic acid at the 3-position could potentially be converted to a better leaving group, such as a chloro or bromo functionality, to enable similar nucleophilic substitution reactions.

N-Alkylation:

Alkylation of the nitrogen atom in the thiazole ring is another important modification. This reaction is typically performed on the corresponding 1,2-benzisothiazolin-3-one tautomer. The lithium salt of 1,2-benzisothiazolin-3-one reacts with electrophilic alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated products with high selectivity over O-alkylation google.com. This method provides a reliable route to N-substituted 1,2-benzisothiazolin-3-ones.

| Reactant | Reagent(s) | Product(s) | Notes |

| 3-Chloro-1,2-benzisothiazole | Sodium ethoxide | 3-Ethoxy-1,2-benzisothiazole | Nucleophilic substitution rsc.org |

| 3-Chloro-1,2-benzisothiazole | Piperazine | 3-(1-Piperazinyl)-1,2-benzisothiazole | Nucleophilic substitution chemicalbook.com |

| 1,2-Benzisothiazolin-3-one lithium salt | Methyl iodide | N-Methyl-1,2-benzisothiazolin-3-one | N-alkylation google.com |

| 3-Chloro-1,2-benzisothiazole | Pentane-2,4-dione, Sodium ethoxide | 2-Acetyl-3-aminobenzo[b]thiophen | Nucleophilic substitution with rearrangement semanticscholar.org |

Ring Expansion and Rearrangement Reactions

The 1,2-benzisothiazole framework can undergo ring expansion and rearrangement reactions, leading to the formation of larger heterocyclic systems or isomeric structures.

Ring Expansion:

Derivatives of 1,2-benzisothiazol-3-one can be converted into 2,3-dihydro-4H-benzo[e] semanticscholar.orgcore.ac.ukthiazin-4-ones through a single-carbon insertion approach nih.gov. This metal-free ring expansion strategy utilizes aldehydes or ketones as the carbon source in the presence of hydroiodic acid (HI) and ammonium iodide (NH₄I) nih.gov. The reaction proceeds through an initial ring-opening of the benzoisothiazol-3-one to form a disulfide intermediate, which then reacts with the carbonyl compound and subsequently cyclizes to the larger benzothiazinone ring system nih.gov.

Rearrangement Reactions:

A notable rearrangement is observed in the thermal isomerization of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides. These compounds undergo a sigmatropic rearrangement to yield both semanticscholar.orgsemanticscholar.org and semanticscholar.orgcore.ac.uk-shifted products. In non-polar solvents, the concerted semanticscholar.orgsemanticscholar.org-rearrangement to form the N-allyl-1,2-benzisothiazolin-3-one 1,1-dioxide is favored. Conversely, in polar solvents, the reaction proceeds faster and predominantly yields the semanticscholar.orgcore.ac.uk-isomer, suggesting an ionic mechanism core.ac.uk.

While the direct application of the benzilic acid rearrangement to a diketo-precursor of this compound is not explicitly reported, this classic reaction transforms 1,2-diketones into α-hydroxy carboxylic acids in the presence of a strong base researchgate.net. This type of rearrangement could potentially be applied to a suitably designed precursor to modify the 1,2-benzisothiazole scaffold.

| Starting Material | Reagent(s)/Conditions | Product | Reaction Type |

| Benzoisothiazol-3-one derivatives | Aldehydes/Ketones, HI, NH₄I | 2,3-Dihydro-4H-benzo[e] semanticscholar.orgcore.ac.ukthiazin-4-ones | Ring Expansion nih.gov |

| 3-Allyloxy-1,2-benzisothiazole 1,1-dioxides | Heat (non-polar solvent) | N-Allyl-1,2-benzisothiazolin-3-one 1,1-dioxide ( semanticscholar.orgsemanticscholar.org-product) | Thermal Rearrangement core.ac.uk |

| 3-Allyloxy-1,2-benzisothiazole 1,1-dioxides | Heat (polar solvent) | O-Allyl-1,2-benzisothiazole 1,1-dioxide ( semanticscholar.orgcore.ac.uk-product) | Thermal Rearrangement core.ac.uk |

Synthesis of Bioisosteres and Related Heterocyclic Scaffolds

The carboxylic acid functional group of this compound can be replaced with bioisosteric groups such as tetrazoles and oxadiazoles to modulate its biological properties. Additionally, it can be converted to other functional groups like hydroxamic acids.

Tetrazole and Oxadiazole Derivatives as Carboxylic Acid Surrogates

Tetrazoles and oxadiazoles are well-established bioisosteres of the carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and membrane permeability.

Tetrazole Derivatives:

The synthesis of 3-(1H-tetrazol-5-yl)-1,2-benzisothiazole from this compound can be achieved through a multi-step process. A common method involves the conversion of the carboxylic acid to the corresponding nitrile. This can be accomplished by first converting the carboxylic acid to the primary amide, followed by dehydration. The resulting 1,2-benzisothiazole-3-carbonitrile can then undergo a [2+3] cycloaddition with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt, to form the tetrazole ring nih.gov.

Oxadiazole Derivatives:

The synthesis of 3-(1,3,4-oxadiazol-5-yl)-1,2-benzisothiazole derivatives from this compound typically proceeds through the corresponding acid hydrazide. The carboxylic acid is first activated, for example, by conversion to its acid chloride or by using a coupling agent, and then reacted with hydrazine hydrate to form 1,2-benzisothiazole-3-carbohydrazide. This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For instance, reaction with an orthoester or formic acid followed by dehydration can yield the unsubstituted oxadiazole, while reaction with other carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride can lead to 5-substituted 1,3,4-oxadiazole derivatives mdpi.comsynblock.com.

| Target Bioisostere | Key Intermediate | General Synthetic Steps |

| 3-(1H-Tetrazol-5-yl)-1,2-benzisothiazole | 1,2-Benzisothiazole-3-carbonitrile | 1. Amide formation from carboxylic acid. 2. Dehydration to nitrile. 3. Cycloaddition with azide. |

| 3-(1,3,4-Oxadiazol-5-yl)-1,2-benzisothiazole | 1,2-Benzisothiazole-3-carbohydrazide | 1. Acid hydrazide formation from carboxylic acid. 2. Cyclization with a one-carbon source (e.g., orthoester) or another carboxylic acid derivative. |

Hydroxamic Acid Synthesis from this compound

Hydroxamic acids are important functional groups in medicinal chemistry, known for their metal-chelating properties. The conversion of this compound to the corresponding hydroxamic acid, N-hydroxy-1,2-benzisothiazole-3-carboxamide, can be efficiently achieved through a one-pot reaction using various coupling agents.

A common and mild method involves the activation of the carboxylic acid followed by reaction with hydroxylamine. This can be carried out using reagents such as:

Ethyl chloroformate: This reagent, in the presence of a base like N-methylmorpholine, activates the carboxylic acid to form a mixed anhydride, which then reacts with hydroxylamine nih.goveurjchem.com.

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with N-hydroxybenzotriazole (HOBt) are widely used to facilitate the coupling of carboxylic acids with hydroxylamine nih.gov.

Other Coupling Agents: A variety of other coupling reagents, including 1,1'-carbonyldiimidazole (CDI) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), are also effective for this transformation nih.govrsc.orgnih.gov.

These methods are generally high-yielding and can be performed under mild conditions, making them suitable for the synthesis of hydroxamic acid derivatives of this compound.

| Coupling Agent System | Description |

| Ethyl chloroformate / Base | Forms a mixed anhydride intermediate that reacts with hydroxylamine. nih.goveurjchem.com |

| EDCI / HOBt | A widely used carbodiimide-based coupling system for amide bond formation. nih.gov |

| HBTU / Base | A highly efficient uronium-based coupling agent. nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming an acylimidazolide intermediate. rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,2-Benzisothiazole-3-carboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit signals corresponding to the four aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxyl group. The aromatic protons would likely appear as a complex multiplet system in the region of δ 7.0-8.5 ppm. nih.gov The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the deshielded region of approximately δ 160-180 ppm. libretexts.orgwisc.edu The aromatic carbons would display signals between δ 110 and 140 ppm. chemicalbook.commdpi.com The carbon atom to which the carboxylic acid group is attached (C-3) and the carbons of the fused benzene ring will exhibit distinct chemical shifts, influenced by the electron-withdrawing nature of the carboxylic acid and the heteroatoms in the isothiazole (B42339) ring. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic Protons (multiplets) |

| ¹H | > 10 | Carboxylic Acid Proton (broad singlet) |

| ¹³C | 160 - 180 | Carboxylic Acid Carbonyl |

| ¹³C | 110 - 140 | Aromatic and Isothiazole Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. For this compound, this would be expected at a mass-to-charge ratio (m/z) of 179 or 180, respectively. cymitquimica.comsynblock.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). cam.ac.uk For this compound, fragmentation of the benzisothiazole ring system would also be expected. Analysis of the related compound, 1,2-benzisothiazol-3(2H)-one, shows characteristic fragments that can help in identifying the core structure. nih.govmassbank.eunist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 180 | Protonated molecular ion |

| [M-H₂O]⁺ | 161 | Loss of water from the molecular ion |

| [M-COOH]⁺ | 134 | Loss of the carboxylic acid group |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for assessing the purity of this compound and for its separation from related impurities.

HPLC Analysis: A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column is commonly used with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with a small amount of acid (such as formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comnih.gov Detection is typically performed using a UV detector, as the benzisothiazole ring system contains a chromophore. sielc.com

LC-MS/MS Analysis: For more sensitive and selective analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, it is possible to quantify this compound with high specificity, even in complex matrices. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions for good separation and tuning the mass spectrometer to identify the most intense and stable fragment ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Interactive Data Table: Typical Chromatographic Conditions for Analysis

| Parameter | Typical Conditions |

| Technique | HPLC, LC-MS/MS |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV (for HPLC), MS/MS (for LC-MS/MS) |

Computational Chemistry and Theoretical Investigations of 1,2 Benzisothiazole 3 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. scirp.orgvjst.vn DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G, are utilized to determine the most stable three-dimensional arrangement of atoms in 1,2-Benzisothiazole-3-carboxylic acid. core.ac.uknbu.edu.sa These studies involve optimizing the molecular geometry to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

The electronic properties are explored through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nbu.edu.sa A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. scirp.org

Conformational analysis focuses on the different spatial orientations (conformers) of the molecule, particularly the rotation around the single bond connecting the carboxylic acid group to the benzisothiazole ring. nih.goviu.edu.sa DFT calculations can determine the relative energies of these conformers and the energy barriers for interconversion, identifying the most stable conformation in the gaseous phase or in solution. core.ac.ukresearchgate.net For carboxylic acids, the syn and anti conformations relative to the C-O-H angle are of particular interest, with the syn conformation often being more stable in the gas phase. nih.gov

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| C=N Bond Length | ~1.29 - 1.34 Å | Indicates the double bond character within the thiazole ring. nbu.edu.sa |

| C-S Bond Length | ~1.75 - 1.78 Å | Reflects the nature of the sulfur heteroatom in the ring system. |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (η) | ~3.95 - 4.70 eV | Indicates chemical reactivity and stability. nbu.edu.sa |

Quantum Chemical Calculations for Energetic Properties (e.g., Enthalpies of Formation)

Quantum chemical calculations are essential for determining the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf). High-accuracy multilevel methods like Gaussian-2 (G2), Gaussian-3 (G3), and Complete Basis Set (CBS-QB3) are employed to compute these energetic properties with a high degree of precision. researchgate.net

The calculation of the standard enthalpy of formation typically involves two key components: the theoretical calculation of the heat of formation in the gas phase and the experimental or theoretical determination of the heat of sublimation. researchgate.net The gas-phase heat of formation is derived from the total atomization energy, which is the energy required to break the molecule down into its constituent atoms. This is calculated by subtracting the sum of the energies of the individual atoms from the total electronic energy of the optimized molecule. While specific calculated values for this compound are not readily found in the surveyed literature, these established methodologies provide a clear framework for its theoretical determination.

| Method | Description | Typical Application |

|---|---|---|

| Atomization Energy | Calculates ΔHf from the energy required to dissociate the molecule into its constituent atoms. | Commonly used in high-accuracy methods like G3 and CBS-QB3. researchgate.net |

| Isodesmic Reactions | Uses balanced chemical reactions where bond types are conserved to reduce systematic errors in calculations. | Provides reliable results by leveraging known experimental enthalpies of similar molecules. |

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov For this compound and its derivatives, docking simulations can elucidate how they interact with the active sites of enzymes or receptors.

The process involves obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov The ligand structure is optimized, and docking software (e.g., AutoDock, GLIDE, Discovery Studio) is used to sample a wide range of binding poses within the protein's active site. nih.govbiointerfaceresearch.com A scoring function then ranks these poses based on their predicted binding affinity, typically expressed as a docking score in kcal/mol. umpr.ac.id

Analysis of the top-ranked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and amino acid residues in the active site. ajol.info For example, derivatives of the closely related 1,2-benzisothiazol-3-one have been docked into the active site of caspase-3, a key enzyme in apoptosis, revealing critical binding modes. nih.gov Such studies provide a rational basis for designing more potent and selective inhibitors.

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | Enzyme or receptor implicated in a disease pathway (e.g., Tyrosine Kinase). biointerfaceresearch.com | p56lck (PDB ID: 1QPC) |

| Binding Affinity (Score) | Predicted free energy of binding (e.g., in kcal/mol). | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | Glu-357, Ser-479, Leu-480 ajol.info |

| Types of Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond from carboxylic acid to Serine; hydrophobic interaction of benzisothiazole ring with Leucine. ajol.info |

Prediction of Physicochemical Parameters (e.g., pKa, LogP)

Computational methods are widely used to predict key physicochemical parameters that govern the pharmacokinetic behavior of a molecule, such as its acidity constant (pKa) and lipophilicity (LogP).

The pKa of the carboxylic acid group is a measure of its tendency to deprotonate in solution. It can be predicted using several computational approaches. Quantum chemical methods, particularly DFT combined with a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can provide reliable pKa values. rdd.edu.iqmdpi.com These calculations determine the free energy change of the dissociation reaction in solution. Semi-empirical methods (like AM1 and PM3) and specialized software that use quantitative structure-property relationship (QSPR) models are also employed for faster predictions. rdd.edu.iqpeerj.com

The LogP value, the logarithm of the partition coefficient between octanol and water, is a critical measure of a molecule's lipophilicity. High LogP values indicate greater lipid solubility. This parameter is commonly predicted using fragment-based or atom-based methods implemented in software packages. ALOGPS is one such widely used tool that calculates LogP based on the molecule's structure. For the related compound 1,2-Benzisothiazol-3(2H)-one, a predicted LogP value is approximately 1.24 to 1.36. foodb.ca

| Property | Prediction Method | Predicted Value/Range | Significance |

|---|---|---|---|

| pKa (Strongest Acidic) | DFT with solvation model (e.g., CAM-B3LYP/SMD) mdpi.com | ~3.5 - 4.5 | Determines the ionization state at physiological pH. |

| LogP | Atom-based methods (e.g., ALOGPS) foodb.ca | ~1.3 - 1.8 | Indicates lipophilicity and potential for membrane permeability. |

Antimicrobial Properties

Derivatives of 1,2-benzisothiazole (B1215175) have shown considerable promise as antimicrobial agents, with studies demonstrating activity against bacteria, fungi, and viruses.

A variety of 1,2-benzisothiazolin-3-one derivatives have been synthesized and evaluated for their antibacterial properties. Research has shown that N-arylalkanoic and N-aryloxyalkanoic acid derivatives, along with their corresponding esters and amides, exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Several of these compounds demonstrated potencies 10 to 20 times higher than the parent compound, 1,2-benzisothiazolin-3-one. nih.gov

Studies on structure-activity relationships revealed that the antibacterial and antifungal activities are specific to the 1,2-benzisothiazolin-3-one structure, as the corresponding 1,1-dioxide derivatives were found to be inactive. nih.gov Specifically, antibacterial activity against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus was observed in certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives. nih.gov However, many of the tested derivatives did not show inhibitory effects against the Gram-negative bacterium E. coli. nih.gov

Further investigations into novel benzothiazole derivatives identified compounds with significant inhibitory activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Benzisothiazole Derivatives

| Compound Class | Bacterial Strain | Activity/MIC (µg/mL) |

|---|---|---|

| N-arylalkanoic/N-aryloxyalkanoic acid derivatives | Gram-positive bacteria | Good activity, 10-20x higher than parent compound |

| N-arylalkanoic/N-aryloxyalkanoic acid derivatives | E. coli | No growth inhibition |

| N-alkoxybenzyl, N-aryl, N-alkoxyphenyl derivatives | B. subtilis, S. aureus | Demonstrated activity |

| Novel benzothiazole derivatives (Compounds 3 & 4) | S. aureus | 50 - 200 |

| B. subtilis | 25 - 200 | |

| E. coli | 25 - 100 |

The 1,2-benzisothiazol-3(2H)-one scaffold has served as a basis for a series of broad-spectrum antifungal agents. nih.govresearchgate.net Preliminary structure-activity relationship (SAR) studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity. nih.govresearchgate.net

Research has demonstrated that various N-substituted derivatives of 1,2-benzisothiazolin-3-one possess considerable susceptibility against yeasts and moulds. nih.gov The antifungal activity is highly dependent on the nature of the substituents on the core structure. nih.gov For instance, certain derivatives exhibited selective activity against specific fungal species. nih.gov In a screening of novel benzothiazole compounds, several derivatives displayed moderate inhibitory effects against the growth of Candida albicans and Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of Selected Benzisothiazole Derivatives

| Compound Class | Fungal Strain | Activity |

|---|---|---|

| N-arylalkanoic/N-aryloxyalkanoic acid derivatives (Compounds 12-23) | Yeasts and moulds | Considerable susceptibility |

| N-substituted 1,2-benzisothiazolin-3-ones | Various fungi | Activity strongly affected by substituents |

| Novel benzothiazole derivatives (Compounds 3, 4, 10, 12) | Candida albicans | Moderate inhibitory effects |

| Aspergillus niger | Moderate inhibitory effects |

Derivatives of 1,2-benzisothiazole have been investigated as potential antiviral agents, particularly as inhibitors of viral proteases essential for viral replication.

A series of functionalized 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrid derivatives were synthesized and screened for their inhibitory activity against Dengue virus (DENV2) and West Nile virus (WNV) proteases. researchgate.net Out of twenty-four compounds tested, ten showed greater than 50% inhibition against both proteases at a concentration of 10 μM. researchgate.net Notably, compound 7n from this series exhibited potent inhibition with IC50 values of 3.75 ± 0.06 μM against DENV2 NS2B/NS3 protease and 4.22 ± 0.07 μM against WNV NS2B/NS3 protease. researchgate.net

In the context of the SARS-CoV-2 virus, the papain-like protease (PLpro) is a crucial enzyme responsible for cleaving the viral polyprotein, a process vital for viral replication. frontiersin.org PLpro also plays a role in diminishing the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host cell proteins. frontiersin.org This dual function makes PLpro an attractive target for the development of antiviral drugs. frontiersin.org Research has focused on developing small molecule inhibitors that can block the activity of this essential viral enzyme. frontiersin.orgbiorxiv.org

Table 3: Antiviral Activity of a 1,2-Benzisothiazole-1,3,4-oxadiazole Hybrid

| Compound | Viral Target | IC50 (µM) |

|---|---|---|

| Compound 7n (hybrid derivative) | DENV2 NS2B/NS3 Protease | 3.75 ± 0.06 |

| WNV NS2B/NS3 Protease | 4.22 ± 0.07 |

Anticancer Research

Benzothiazole derivatives have been extensively studied for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms. nih.govnih.gov

For example, a series of benzothiazole-2-thiol derivatives were evaluated for their antiproliferative activities against a panel of human cancer cell lines. nih.gov A substituted methoxybenzamide benzothiazole derivative (41 ) and a substituted chloromethylbenzamide benzothiazole derivative (42 ) showed significant in vitro anti-tumor potential, with IC50 values ranging from 1.1 µM to 8.8 µM. nih.gov Another study reported a urea benzothiazole derivative (56 ) that exhibited interesting antitumor activity against 60 different cancer cell lines, with an average GI50 (concentration for 50% growth inhibition) value of 0.38 µM. informahealthcare.com Furthermore, a chlorobenzyl indole semicarbazide benzothiazole derivative (55 ) was found to be highly potent against four cancer cell lines, including HT-29 (colon cancer) and H460 (lung cancer), with IC50 values of 0.024 µM and 0.29 µM, respectively. informahealthcare.com

Table 4: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Methoxybenzamide benzothiazole (41) | Various human cancer cell lines | 1.1 - 8.8 µM |

| Chloromethylbenzamide benzothiazole (42) | Various human cancer cell lines | 1.1 - 8.8 µM |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 (Colon) | 0.024 µM |

| H460 (Lung) | 0.29 µM | |

| A549 (Lung) | 0.84 µM | |

| MDA-MB-231 (Breast) | 0.88 µM | |

| Urea benzothiazole (56) | 60 cancer cell lines (average) | 0.38 µM |

Enzyme Inhibition Studies

Beyond their direct antimicrobial and anticancer effects, derivatives of 1,2-benzisothiazole have been designed as specific inhibitors of key enzymes involved in pathological processes.

Human mast cell tryptase is a serine protease implicated in inflammatory conditions such as asthma. A library of compounds based on the 1,2-benzisothiazol-3-one 1,1-dioxide scaffold was prepared and screened for inhibition of this enzyme. acs.orgnih.gov

From this library, several potent inhibitors were identified. (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate (7b) emerged as a potent inhibitor with an IC50 of 0.85 μM. acs.orgnih.gov Extending the side chain resulted in (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d) , which was 8-fold more potent with an IC50 of 0.1 μM. acs.orgnih.gov Further modification led to the benzoic acid derivative (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) , the most potent inhibitor in the series, with an IC50 of 0.064 μM. acs.orgnih.gov

These compounds exhibit time-dependent, mechanism-based inhibition. acs.org Kinetic studies showed that the increase in inhibitory activity from compound 7b to 7n was due to a higher initial affinity for the enzyme rather than an increase in chemical reactivity. acs.orgnih.gov These inhibitors also demonstrated high selectivity for tryptase, being significantly weaker inhibitors of elastase (40-fold) and trypsin (100-fold) and showing no inhibition against thrombin. acs.orgnih.gov

Table 5: Inhibition of Human Mast Cell Tryptase by 1,2-Benzisothiazol-3-one 1,1-dioxide Derivatives

| Compound | IC50 (µM) | Initial Ki (nM) | Steady-State Ki* (nM) |

|---|---|---|---|

| Compound 7b | 0.85 | >10,000 | 396 |

| Compound 7d | 0.1 | 345 | 60 |

| Compound 7n | 0.064 | 465 | 52 |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry

Recent advancements in the synthesis of 1,2-benzisothiazole (B1215175) derivatives have been increasingly guided by the principles of green and sustainable chemistry. The focus is on developing methods that are more efficient, use less hazardous reagents, and operate under milder conditions.

One promising strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This approach has been successfully implemented using various catalytic systems. For instance, a Copper(I)-catalyzed method utilizes molecular oxygen (O₂) as the sole oxidant, representing a clean and efficient way to form the critical N–S bond. nih.gov Similarly, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been employed to synthesize these derivatives in aqueous media, which not only simplifies product purification but also allows for the recycling of the mother liquor. nih.gov

Transition-metal-free approaches have also gained significant traction. A novel method uses elemental sulfur and readily available amidines to construct 3-arylamino-1,2-benzisothiazoles under simple, metal-free conditions, employing inexpensive reagents like potassium phosphate (K₃PO₄) and air. rsc.org Another sustainable method involves a potassium bromide (KBr)-catalyzed intramolecular cyclization under an oxygen atmosphere, transforming 2-mercaptobenzamides into the desired products in excellent yields. nih.gov Furthermore, electrochemical synthesis is emerging as a powerful and green alternative to traditional chemical oxidants for achieving this transformation. nih.gov

These modern synthetic strategies represent a significant step forward, offering more environmentally benign pathways to the 1,2-benzisothiazole core structure. mdpi.comnih.govrsc.org

Table 1: Comparison of Modern Synthetic Methods for 1,2-Benzisothiazole Derivatives

| Method | Catalyst/Reagent | Oxidant | Solvent | Key Advantages |

|---|---|---|---|---|

| Intramolecular Cyclization | Copper (I) | O₂ | Not Specified | Clean oxidation, good yields nih.gov |

| Intramolecular Cyclization | Cobalt Phthalocyanine (CoPcS) | O₂ | Water | Green solvent, catalyst is recyclable nih.govresearchgate.net |

| Intramolecular Cyclization | Potassium Bromide (KBr) | O₂ | Not Specified | Metal-free, excellent yields nih.gov |

| Intermolecular Reaction | None (Transition-metal-free) | Air | Not Specified | Uses inexpensive reagents, good functional group tolerance rsc.org |

Exploration of New Biological Targets and Therapeutic Applications

While the inhibition of caspase-3 in apoptosis has been a major focus, research is expanding to identify new biological targets for 1,2-benzisothiazole-3-carboxylic acid derivatives, opening doors to new therapeutic applications. chemicalbook.com

One significant area of exploration is in cancer therapy. Derivatives of the related benzothiazole scaffold have been rationally designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The STAT3 protein is a key mediator of oncogenic signaling, and its inhibition is a valid therapeutic strategy. nih.gov One such derivative, compound B19, was found to block the phosphorylation of STAT3 and suppress the expression of genes it regulates, leading to cancer cell cycle arrest and apoptosis. nih.gov

Another emerging application is in the treatment of pain and inflammation through a multi-target approach. Researchers are developing dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Inhibiting these two enzymes simultaneously can produce significant pain relief. Benzothiazole-based compounds have shown low nanomolar inhibition potencies for both sEH and FAAH, suggesting a promising new class of analgesics that may avoid the side effects of current drugs. nih.gov

The versatility of the benzisothiazole core is also being leveraged in other areas. Derivatives have been synthesized and evaluated as potential antipsychotic agents and have shown activity against various bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents. acs.orgresearchgate.netnih.gov The local anesthetic properties of certain amides and esters derived from this compound have also been investigated. nih.gov

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process for 1,2-benzisothiazole derivatives. openmedicinalchemistryjournal.com These advanced studies provide deep insights into molecular interactions, guiding the design of more effective and specific inhibitors.

Molecular Docking is widely used to predict and analyze the binding modes of these derivatives within the active sites of their target proteins. For instance, docking studies have been crucial in understanding how novel derivatives interact with the catalytic domain of caspase-3, revealing key hydrogen bonds and hydrophobic interactions that contribute to their potent inhibitory activity. nih.govnih.gov Similar computational models have been used to elucidate the binding mode of benzothiazole derivatives in the SH2 domain of the STAT3 protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of the compounds and their biological activity. brieflands.com By analyzing a series of 1,2-benzisothiazol-3-one derivatives, QSAR models have been built to predict their caspase-3 inhibitory activity. brieflands.com These models help identify which molecular properties (such as steric and electronic features) are most important for potency, thereby guiding the synthesis of new, improved compounds. documentsdelivered.comresearchgate.net

Density Functional Theory (DFT) calculations are employed to understand the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives, providing a deeper understanding of their fundamental chemical properties. researchgate.net This information is valuable for both predicting reactivity and interpreting experimental results.

These computational approaches, often used in combination, enable a "rational design" cycle where molecules are designed, synthesized, and tested in a more efficient and targeted manner.

Development of Highly Selective and Potent Derivatives

A primary goal in medicinal chemistry is the development of derivatives with high potency against their intended target and high selectivity over other related targets to minimize off-target effects. Research on this compound derivatives has made significant strides in this area through systematic Structure-Activity Relationship (SAR) studies.

SAR studies involve synthesizing a series of related compounds by systematically modifying different parts of the molecular structure and evaluating how these changes affect biological activity. nih.gov For caspase-3 inhibitors, modifications to the benzisothiazole core have led to the discovery of compounds with exceptional potency, with some exhibiting IC₅₀ values in the low nanomolar range. nih.govnih.gov For example, compound 5i from one study was identified as a highly potent caspase-3 inhibitor with an IC₅₀ of 1.15 nM. nih.gov

The development of multi-target ligands, such as the dual sEH/FAAH inhibitors, requires careful optimization to achieve balanced and high potency against both targets. nih.gov SAR studies in this area have explored how different substituents on the aromatic rings impact the inhibitory activity against each enzyme, leading to the identification of compounds with low nanomolar IC₅₀ values for both human sEH and FAAH. nih.gov

Furthermore, SAR has been applied to develop benzothiazole derivatives as probes for tau protein aggregates in Alzheimer's disease and to optimize the antiproliferative activity of other derivatives in cancer cell lines. rsc.orgmdpi.com These studies provide a detailed roadmap for chemists to fine-tune the molecular architecture of the 1,2-benzisothiazole scaffold to achieve the desired biological profile, whether it be ultra-high potency, specific selectivity, or a carefully balanced multi-target activity.

Table 2: Potent Derivatives and Their Biological Activity

| Compound Class | Target(s) | Example Compound | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Caspase-3 Inhibitor | Caspase-3 | Compound 5i | 1.15 nM | nih.gov |

| Caspase-3 Inhibitor | Caspase-3 | Compounds 6b, 6r, 6s, 6w | Nanomolar range | nih.gov |

| Dual sEH/FAAH Inhibitor | sEH and FAAH | Analog 4 | 9.6 nM (sEH), 7 nM (FAAH) | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-benzisothiazole-3-carboxylic acid, and how can purity be rigorously assessed?

- Methodology : Synthesis often involves cyclization of thioamide precursors or oxidation of thiol intermediates. Purity assessment requires chromatographic techniques (e.g., GC or HPLC) with calibration against certified standards. For example, purity >98% (GC) is achievable via recrystallization in polar aprotic solvents . Stability during storage must be monitored, as exposure to moisture or light may degrade the compound .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?

- Methodology : Use H/C NMR to confirm aromatic and carboxylic proton environments. IR spectroscopy identifies C=O (1700–1750 cm) and S-N stretching (600–800 cm) bands. Mass spectrometry (HRMS) validates molecular weight (CHNOS; theoretical 179.18 g/mol). Computational tools (e.g., Gaussian) leverage SMILES (O=C(O)C1=NSC=2C=CC=CC21) and InChIKey (KTORKRBAIRTBCP-UHFFFAOYSA-N) for molecular docking or DFT studies .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions, and what precautions are necessary?

- Methodology : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C). Hydrolytic stability can be tested in buffered solutions (pH 2–12) at 25–60°C, monitored via HPLC. Reduced-pressure boiling point data (e.g., 364.2 K at 0.020 atm) guide distillation protocols . Store in inert atmospheres at 0–6°C to prevent dimerization or oxidation .

Q. What mechanistic insights explain the reactivity of the benzisothiazole ring in nucleophilic or electrophilic substitutions?

- Methodology : Kinetic studies (e.g., UV-Vis monitoring) under varying temperatures and solvents quantify reaction rates. Computational modeling (e.g., DFT) identifies electron-deficient sites (C-4/C-7) prone to electrophilic attack. Hydrolysis studies in HO/EtOH show ΔrH° = -112 ± 8.4 kJ/mol, suggesting exothermic ring-opening pathways .

Q. How can this compound serve as a scaffold for bioactive molecule design?

- Methodology : Derivatize the carboxylic acid group via amidation or esterification to enhance bioavailability. Structure-activity relationship (SAR) studies on analogues (e.g., 2-(1,2-benzisoxazol-3-yl)acetic acid) reveal anti-inflammatory or antibacterial activity. In vitro assays (MIC, COX inhibition) validate target interactions .

Q. What strategies resolve contradictions in reported reactivity data for benzisothiazole derivatives?

- Methodology : Meta-analysis of reaction conditions (solvent polarity, catalysts) identifies outliers. Reproduce disputed experiments with controlled O/HO levels. Cross-validate using dual detection methods (e.g., LC-MS for byproduct identification). Collaborative data sharing platforms reduce reproducibility gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。